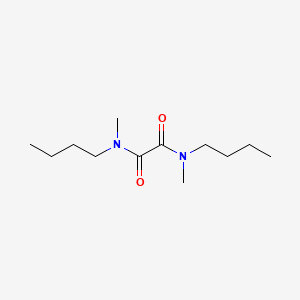
N1,N2-Dibutyl-N1,N2-dimethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Dibutyl-N1,N2-dimethyloxalamide: is an organic compound with the molecular formula C12H24N2O2 It is a derivative of oxalamide, characterized by the presence of two butyl and two methyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N2-Dibutyl-N1,N2-dimethyloxalamide typically involves the reaction of oxalyl chloride with dibutylamine and dimethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The process involves the following steps:
Formation of Oxalyl Chloride: Oxalic acid is treated with thionyl chloride to form oxalyl chloride.
Reaction with Amines: Oxalyl chloride is then reacted with dibutylamine and dimethylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions: N1,N2-Dibutyl-N1,N2-dimethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamic acids.
Reduction: Reduction reactions can convert the oxalamide to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxalamic acids.
Reduction: Corresponding amines.
Substitution: Various substituted oxalamides depending on the reagents used.
Aplicaciones Científicas De Investigación
N1,N2-Dibutyl-N1,N2-dimethyloxalamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N1,N2-Dibutyl-N1,N2-dimethyloxalamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparación Con Compuestos Similares
N1,N2-Dimethoxy-N1,N2-dimethyloxalamide: Similar structure but with methoxy groups instead of butyl groups.
N1,N2-Dibutyl-N1,N2-dimethylmalonamide: Similar structure but with a malonamide core instead of oxalamide.
Uniqueness: N1,N2-Dibutyl-N1,N2-dimethyloxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
N,N'-dibutyl-N,N'-dimethyloxamide |
InChI |
InChI=1S/C12H24N2O2/c1-5-7-9-13(3)11(15)12(16)14(4)10-8-6-2/h5-10H2,1-4H3 |
Clave InChI |
VXGNRLTUBVOCFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C(=O)C(=O)N(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
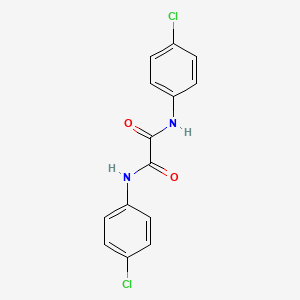
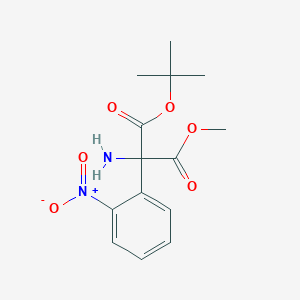
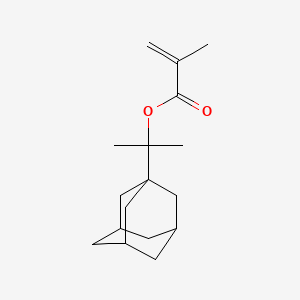
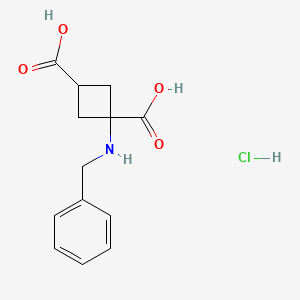
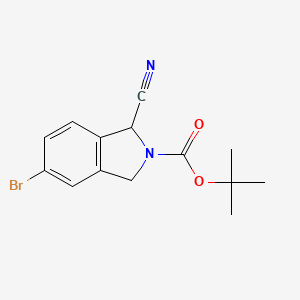
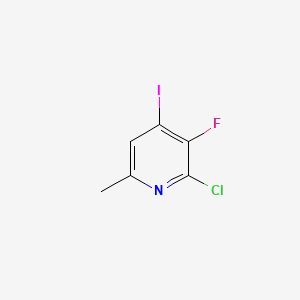

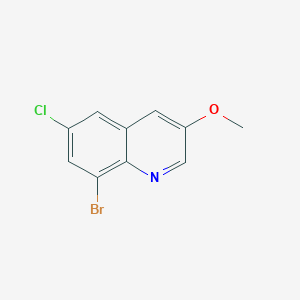
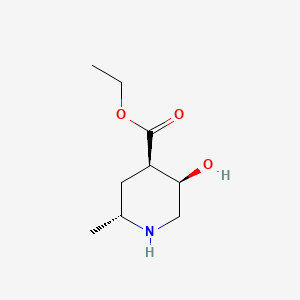
![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)
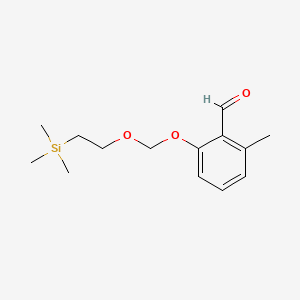
![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
